![molecular formula C12H7FN4O3 B6462722 6-(2-fluorophenyl)-4-oxo-4H,5H-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid CAS No. 2549038-10-8](/img/structure/B6462722.png)
6-(2-fluorophenyl)-4-oxo-4H,5H-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid
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Overview
Description
The compound “6-(2-fluorophenyl)-4-oxo-4H,5H-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid” is a heterocyclic compound. Pyrazines and pyridazines fused to 1,2,3-triazoles comprise a set of heterocycles obtained through a variety of synthetic routes .
Synthesis Analysis
Two typical modes of constructing these heterocyclic ring systems are cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . Several unique methods are known, particularly for the synthesis of 1,2,3-triazolo[1,5-a]pyrazines .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a 1,2,3-triazole ring fused to a pyrazine ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically involve cyclization of a heterocyclic diamine with a nitrite or reaction of hydrazine hydrate with dicarbonyl 1,2,3-triazoles .Mechanism of Action
6-(2-fluorophenyl)-4-oxo-4H,5H-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid acts as a fluorescent probe by binding to the target molecule, such as hydrogen sulfide, reactive oxygen species, or nitric oxide. When the target molecule is present, the this compound molecule binds to it, resulting in a change in its fluorescence. This change in fluorescence can then be detected and quantified.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cell lines, and to induce apoptosis in those cells. Additionally, this compound has been shown to have anti-inflammatory, anti-viral, and anti-fungal effects.
Advantages and Limitations for Lab Experiments
6-(2-fluorophenyl)-4-oxo-4H,5H-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid has several advantages for use in laboratory experiments. It is a relatively simple molecule to synthesize and it is highly fluorescent, making it an ideal fluorescent probe for detecting various molecules. Additionally, this compound is a relatively stable compound, making it ideal for use in long-term experiments. However, this compound has some limitations. It is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, this compound is not very selective, meaning that it can bind to other molecules besides the target molecule.
Future Directions
Future research on 6-(2-fluorophenyl)-4-oxo-4H,5H-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid could focus on improving its solubility in aqueous solutions, as well as its selectivity for specific molecules. Additionally, further research could be done to explore the potential therapeutic applications of this compound, such as its use as an anti-cancer agent or as an anti-inflammatory agent. Additionally, research could be done to explore the potential use of this compound as a fluorescent probe for other molecules, such as proteins or DNA. Finally, further research could be done to explore the potential use of this compound as a fluorescent marker for imaging and tracking cells.
Synthesis Methods
6-(2-fluorophenyl)-4-oxo-4H,5H-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid can be synthesized using a variety of methods. One of the most common methods is the condensation reaction of 2-fluorobenzaldehyde and ethyl 5-amino-1-methyl-1H-1,2,3-triazole-4-carboxylate. This reaction occurs in the presence of a base such as potassium carbonate, and yields this compound as a white solid. Other methods of synthesis include the reaction of 2-fluorobenzaldehyde with ethyl 4-amino-5-methyl-4H-1,2,3-triazole-3-carboxylate, and the reaction of 2-fluorobenzaldehyde and ethyl 4-amino-5-methyl-4H-1,2,3-triazole-3-carboxylate in the presence of a base such as potassium carbonate.
Scientific Research Applications
6-(2-fluorophenyl)-4-oxo-4H,5H-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid has been studied for its potential applications in scientific research. It has been used as a fluorescent probe to detect hydrogen sulfide and other reactive sulfur species in cells. It has also been used as a fluorescent probe to detect reactive oxygen species and to monitor the oxidation of proteins. Additionally, this compound has been used to detect and quantify the levels of nitric oxide in cells.
properties
IUPAC Name |
6-(2-fluorophenyl)-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN4O3/c13-7-4-2-1-3-6(7)8-5-17-10(11(18)14-8)9(12(19)20)15-16-17/h1-5H,(H,14,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPWXHZDSOZSPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C(=C(N=N3)C(=O)O)C(=O)N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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